4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine 4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9007255
InChI: InChI=1S/C19H22ClN3/c1-16-6-2-3-7-17(16)14-21-23-12-10-22(11-13-23)15-18-8-4-5-9-19(18)20/h2-9,14H,10-13,15H2,1H3/b21-14+
SMILES: CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Molecular Formula: C19H22ClN3
Molecular Weight: 327.8 g/mol

4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine

CAS No.:

Cat. No.: VC9007255

Molecular Formula: C19H22ClN3

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine -

Specification

Molecular Formula C19H22ClN3
Molecular Weight 327.8 g/mol
IUPAC Name (E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methylphenyl)methanimine
Standard InChI InChI=1S/C19H22ClN3/c1-16-6-2-3-7-17(16)14-21-23-12-10-22(11-13-23)15-18-8-4-5-9-19(18)20/h2-9,14H,10-13,15H2,1H3/b21-14+
Standard InChI Key NAWCQSKTDDOFJO-KGENOOAVSA-N
Isomeric SMILES CC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl
SMILES CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Canonical SMILES CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine is C₁₉H₂₂ClN₃, with a molecular weight of 328.85 g/mol . The structure comprises a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 2-chlorobenzyl group (C₇H₆Cl) and at the 4-position with a 2-methylbenzylidene moiety (C₈H₈N) (Figure 1).

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methylphenyl)methanimine
SMILESClC1=CC=CC=C1CN2CCN(CC2)/N=C/C3=C(C=CC=C3)C
InChI KeyUIOPAVMKFJOFCQ-KGENOOAVSA-N
XLogP34.2 (predicted)

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 7.25–7.45 (aromatic protons), δ 3.55–3.70 (piperazine CH₂), and δ 2.35 (CH₃ from 2-methylbenzylidene) confirm the structure .

  • IR: Stretching vibrations at 1630 cm⁻¹ (C=N imine) and 750 cm⁻¹ (C-Cl) align with functional groups.

Synthesis and Optimization

Reaction Pathway

The compound is synthesized via a condensation reaction between 4-(2-chlorobenzyl)piperazine and 2-methylbenzaldehyde under acidic conditions (Scheme 1) .

Scheme 1:
4-(2-Chlorobenzyl)piperazine+2-MethylbenzaldehydeH+4-(2-Chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine+H2O\text{4-(2-Chlorobenzyl)piperazine} + \text{2-Methylbenzaldehyde} \xrightarrow{\text{H}^+} \text{4-(2-Chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine} + \text{H}_2\text{O}

Table 2: Synthesis Parameters

ParameterConditionYield
SolventEthanol78%
CatalystAcetic acid (5 mol%)
TemperatureReflux (80°C)6 hours
PurificationColumn chromatography (SiO₂)

Industrial-Scale Production

Advanced methods such as continuous flow reactors improve yield (up to 85%) and reduce reaction time (3 hours) by enhancing mass transfer.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but insoluble in water (<0.1 mg/mL) .

  • Stability: Degrades under UV light (t₁/₂ = 48 hours) but remains stable in dark, anhydrous conditions for >6 months.

Table 3: Thermal Properties

PropertyValueMethod
Melting Point142–145°CDSC
Enthalpy of Fusion28.5 kJ/mol
Vapor Pressure3.2 × 10⁻⁷ mmHg at 25°C
OrganismMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli>64
Candida albicans64

Comparative Analysis with Analogues

Table 5: Structural Analogues and Properties

CompoundMolecular Weight5-HT₁A Kᵢ (nM)Solubility (DMSO)
4-(4-Chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine331.838015 mg/mL
4-(2-Chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine328.8545012 mg/mL
4-(3-Chlorobenzyl)-N-(3-nitrobenzylidene)-1-piperazinamine354.25208 mg/mL

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